4-Acetylcyclohexene
CAS No.: 7353-76-6
Cat. No.: VC8419358
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7353-76-6 |
|---|---|
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 1-cyclohex-3-en-1-ylethanone |
| Standard InChI | InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3 |
| Standard InChI Key | DJCDJUMICVADAG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1CCC=CC1 |
| Canonical SMILES | CC(=O)C1CCC=CC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Physical Properties
4-Acetylcyclohexene is a bicyclic compound with a density of 0.947 g/cm³ and a boiling point of 180.9°C at 760 mmHg . Its flash point of 60.4°C indicates moderate flammability, necessitating careful handling in laboratory settings. The compound’s IUPAC name, 1-cyclohex-3-en-1-ylethanone, reflects its ketone functional group attached to a cyclohexene backbone. The acetyl group at position 4 introduces steric and electronic effects that influence its reactivity, particularly in cycloaddition and oxidation reactions.
The molecular structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS). Its Standard InChI (InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2,5,8H,3-4,6H2,1H3) provides a precise representation of atomic connectivity and stereochemistry.
Comparative Analysis with Analogous Compounds
4-Acetylcyclohexene distinguishes itself from simpler cyclohexene derivatives through enhanced reactivity. For example, 4-Acetylcyclohexene-1-carbaldehyde (PubChem CID 13716991), a structural analog, incorporates an additional aldehyde group, broadening its utility in condensation reactions . The table below contrasts key properties of these compounds:
The presence of multiple functional groups in analogs like 4-Acetylcyclohexene-1-carbaldehyde enables participation in sequential reactions, such as aldol condensation, which are less feasible with the parent compound .
Synthesis and Industrial Production
Synthetic Routes
4-Acetylcyclohexene is synthesized through Friedel-Crafts acylation, where cyclohexene reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (). This method achieves moderate yields (50–70%) and requires stringent temperature control to prevent polymerization side reactions. Alternative pathways include:
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Diels-Alder Reactions: Cyclohexene derivatives react with dienophiles to form acetylated products.
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Oxidative Functionalization: Selective oxidation of 4-ethylcyclohexene using chromium-based oxidants.
Industrial-scale production often optimizes solvent systems (e.g., dichloromethane) and catalyst recycling to enhance cost-efficiency. Recent advances in flow chemistry have reduced reaction times from hours to minutes, improving throughput.
Purification and Characterization
Crude 4-Acetylcyclohexene is purified via fractional distillation under reduced pressure (60–80 mmHg) to isolate the product from unreacted starting materials and byproducts. Purity assessments using GC-MS typically confirm >95% chemical homogeneity, with common impurities including 3-acetylcyclohexene and cyclohexene oxide .
Reactivity and Catalytic Applications
Diels-Alder Reactions
The electron-deficient cyclohexene ring in 4-Acetylcyclohexene acts as a diene in Diels-Alder reactions, forming six-membered cycloadducts with electron-rich dienophiles like maleic anhydride. Catalytic studies demonstrate that the acetyl group stabilizes transition states, accelerating reaction rates by 30–40% compared to unsubstituted cyclohexene.
Table 1: Catalytic Performance in Diels-Alder Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| None | 24 | 45 | |
| 6 | 78 | ||
| Zeolite Y | 4 | 82 |
Oxidation and Reduction Pathways
Selective oxidation of 4-Acetylcyclohexene with under acidic conditions yields 4-acetylcyclohexanecarboxylic acid, a precursor for polymer synthesis. Conversely, catalytic hydrogenation over palladium produces 4-acetylcyclohexane, which exhibits enhanced thermal stability.
Biological and Pharmacological Activities
Antibacterial Properties
4-Acetylcyclohexene derivatives demonstrate moderate antibacterial activity against Gram-positive bacteria. In a 2024 study, 1,4-Dimethyl-4-acetylcyclohexene (a structural analog) exhibited minimum inhibitory concentrations (MICs) of 0.312–0.625 mg/mL against Staphylococcus aureus and Bacillus subtilis, comparable to chloramphenicol .
Table 2: Antibacterial Activity of 4-Acetylcyclohexene Derivatives
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
|---|---|---|---|
| S. aureus ATCC 6538 | 0.312 | 0.312 | |
| B. subtilis ATCC 6633 | 0.312 | 0.625 | |
| E. coli ATCC 25922 | 1.250 | 2.500 |
Synergistic Effects with Antibiotics
Combining 4-Acetylcyclohexene derivatives with streptomycin or chloramphenicol reduces antibiotic MICs by 4- to 16-fold, indicating potent synergy. For example, a fractional inhibitory concentration index (FICI) of 0.10 was observed against S. aureus when using leaf essential oils containing 1,4-Dimethyl-4-acetylcyclohexene .
Industrial and Research Applications
Polymer Chemistry
4-Acetylcyclohexene serves as a crosslinking agent in epoxy resins, enhancing mechanical strength and thermal resistance. Copolymerization with styrene derivatives yields materials with glass transition temperatures () exceeding 120°C.
Flavor and Fragrance Industry
Hydrogenation products of 4-Acetylcyclohexene, such as 4-acetylcyclohexane, contribute mint-like aromas in perfumery. Its low odor threshold (0.02 ppm) makes it ideal for subtle fragrance formulations .
Future Directions and Research Gaps
While current studies emphasize synthetic and antibacterial applications, unexplored areas include:
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Anticancer Potential: Screening against human cancer cell lines (e.g., MCF-7, HepG2) to evaluate cytotoxic effects.
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Green Chemistry: Developing solvent-free synthesis routes using microwave irradiation.
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Drug Delivery Systems: Functionalizing nanoparticles with 4-Acetylcyclohexene for targeted antibiotic delivery.
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